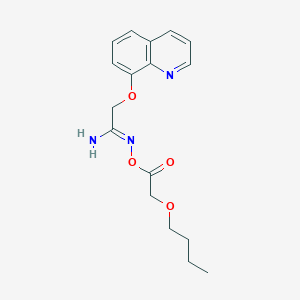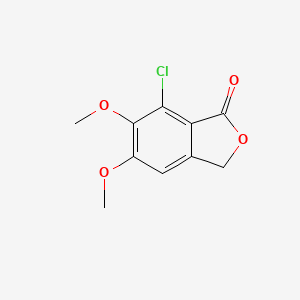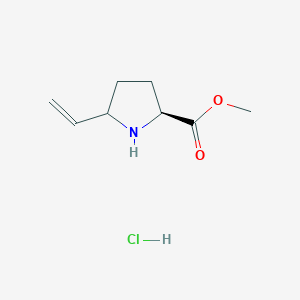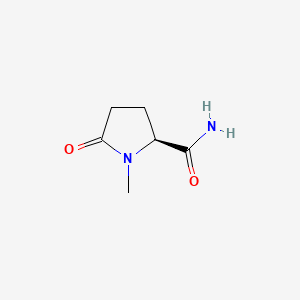![molecular formula C9H7NO4S B12878710 2-(Carboxy(hydroxy)methyl)-4-mercaptobenzo[d]oxazole](/img/structure/B12878710.png)
2-(Carboxy(hydroxy)methyl)-4-mercaptobenzo[d]oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Carboxy(hydroxy)methyl)-4-mercaptobenzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Carboxy(hydroxy)methyl)-4-mercaptobenzo[d]oxazole typically involves the reaction of 2-aminophenol with aldehydes or ketones under specific conditions. One common method involves the use of methyl cyanide or dimethyl sulfoxide (DMSO) as solvents, with potassium carbonate (K2CO3) as a base and tert-butyl hydroperoxide (TBHP) as an oxidant. The reaction is carried out under argon atmosphere with blue LED radiation for 24 hours, yielding the desired compound with high efficiency .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts are often employed to improve reaction efficiency and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Carboxy(hydroxy)methyl)-4-mercaptobenzo[d]oxazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the C2 position, especially when electron-withdrawing groups are present.
Common Reagents and Conditions
Oxidation: MnO2, TBHP, and other oxidizing agents under controlled temperature and pressure conditions.
Reduction: NaBH4, LiAlH4, and other reducing agents in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products
The major products formed from these reactions include various oxazole derivatives, reduced benzoxazole compounds, and substituted benzoxazole derivatives .
Applications De Recherche Scientifique
2-(Carboxy(hydroxy)methyl)-4-mercaptobenzo[d]oxazole has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(Carboxy(hydroxy)methyl)-4-mercaptobenzo[d]oxazole involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could be due to the induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoxazole: A parent compound with similar structural features but lacking the carboxy(hydroxy)methyl and mercapto groups.
Uniqueness
2-(Carboxy(hydroxy)methyl)-4-mercaptobenzo[d]oxazole is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the carboxy(hydroxy)methyl and mercapto groups enhances its potential for forming hydrogen bonds and interacting with various biological targets, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C9H7NO4S |
|---|---|
Poids moléculaire |
225.22 g/mol |
Nom IUPAC |
2-hydroxy-2-(4-sulfanyl-1,3-benzoxazol-2-yl)acetic acid |
InChI |
InChI=1S/C9H7NO4S/c11-7(9(12)13)8-10-6-4(14-8)2-1-3-5(6)15/h1-3,7,11,15H,(H,12,13) |
Clé InChI |
ZZTOOJLCCPBXFT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)S)N=C(O2)C(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



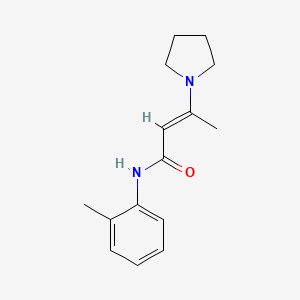
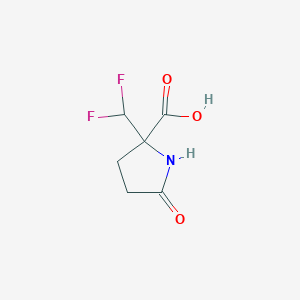
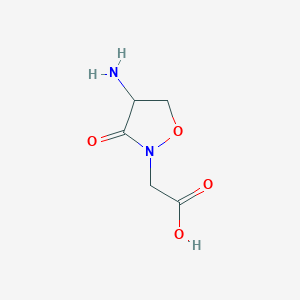
![N-Methyl-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-amine](/img/structure/B12878653.png)
![1-(4-methylphenyl)-2-[2-[(E)-2-phenylethenyl]-1,3-oxazol-5-yl]ethanone](/img/structure/B12878659.png)

![1-[5-(4-Chlorobenzoyl)-1H-pyrrol-3-yl]-2-(diethylamino)ethan-1-one](/img/structure/B12878669.png)
![1,3,4,6,7,9-Hexabromodibenzo[b,d]furan](/img/structure/B12878681.png)
